Vadadustat - 1000025-07-9

Vadadustat

Catalog Number: EVT-285456
CAS Number: 1000025-07-9
Molecular Formula: C14H11ClN2O4
Molecular Weight: 306.70 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Vadadustat is a small-molecule hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor [, , , , , , , ]. It functions by stabilizing the HIF complex, leading to the stimulation of endogenous erythropoietin production [, ]. This process increases iron mobilization and red blood cell production []. Vadadustat is currently approved in 36 countries for treating anemia associated with chronic kidney disease (CKD) [].

Future Directions
  • Long-term Safety and Efficacy: Continuous monitoring and further research are necessary to assess the long-term safety and efficacy of Vadadustat, particularly concerning cardiovascular events and other potential side effects [, , ].
  • Understanding Regional Differences: Investigating the observed regional variations in Vadadustat's effectiveness and safety will be crucial for refining treatment guidelines and improving patient outcomes [, ].
  • Personalized Dosage Recommendations: Utilizing the developed exposure-response model to guide personalized dosage recommendations for Vadadustat based on individual patient characteristics can enhance treatment effectiveness and minimize potential risks [].
  • Exploring Other Therapeutic Applications: Given its mechanism of action involving HIF stabilization, further research could explore the potential benefits of Vadadustat in treating other conditions beyond anemia, such as cancer and inflammatory diseases [, ].
Synthesis Analysis

The synthesis of Vadadustat involves multiple steps that can vary in complexity and yield. A notable method described in various patents includes starting from 3-chloro-5-(3-chlorophenyl)-2-cyanopyridine, which undergoes hydrolysis and condensation reactions. The synthesis can be summarized as follows:

  1. Initial Reaction: The starting material is subjected to hydrolysis to form an intermediate compound.
  2. Condensation: This intermediate is then reacted with other reagents to form Vadadustat.
  3. Purification: The final product is purified using recrystallization techniques to achieve high purity levels (greater than 99%) and satisfactory yields (up to 98% in some cases) .

The synthesis process has been optimized for industrial scalability, focusing on reducing solvent use and improving operational simplicity while maintaining high yield and purity.

Molecular Structure Analysis

Vadadustat has a molecular weight of approximately 306.7 g/mol. The chemical structure features a pyridine ring substituted with various functional groups that facilitate its activity as a prolyl hydroxylase inhibitor. The specific structural formula can be represented as follows:

C15H13Cl3N2O3\text{C}_{15}\text{H}_{13}\text{Cl}_{3}\text{N}_{2}\text{O}_{3}

This structure allows Vadadustat to effectively interact with the prolyl hydroxylase enzymes, inhibiting their activity and stabilizing hypoxia-inducible factors .

Chemical Reactions Analysis

Vadadustat undergoes several key reactions during its synthesis and biological activity:

  1. Hydrolysis: Converts cyanopyridine derivatives into carboxylic acids or amides.
  2. Condensation: Forms peptide bonds between amino acids or their derivatives.
  3. Prolyl Hydroxylation Inhibition: Vadadustat competes with oxygen for binding sites on prolyl hydroxylases, preventing the hydroxylation of hypoxia-inducible factors .

These reactions are critical for both its synthesis and its therapeutic mechanism.

Mechanism of Action

Vadadustat functions by inhibiting the activity of prolyl hydroxylase enzymes, which play a pivotal role in the degradation of hypoxia-inducible factors under normoxic conditions. By inhibiting these enzymes, Vadadustat stabilizes hypoxia-inducible factor 1-alpha and hypoxia-inducible factor 2-alpha, leading to increased transcription of erythropoietin and other genes involved in erythropoiesis.

The mechanism can be outlined as follows:

  1. Inhibition of Prolyl Hydroxylases: Vadadustat binds to the active site of these enzymes.
  2. Stabilization of Hypoxia-Inducible Factors: This binding prevents the degradation of hypoxia-inducible factors.
  3. Increased Erythropoietin Production: Stabilized hypoxia-inducible factors enhance the transcription of erythropoietin, stimulating red blood cell production .
Physical and Chemical Properties Analysis

Vadadustat exhibits several notable physical and chemical properties:

These properties are critical for its formulation and storage as a pharmaceutical agent.

Applications

Vadadustat's primary application lies in treating anemia associated with chronic kidney disease. Clinical trials have demonstrated its efficacy in improving hemoglobin levels without significant adverse effects compared to traditional therapies such as erythropoiesis-stimulating agents. Furthermore, Vadadustat enhances iron utilization, making it beneficial for patients who may experience iron deficiency .

Molecular Pharmacology of Vadadustat

Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) Inhibition Mechanism

Vadadustat (chemical formula: C₁₄H₁₁ClN₂O₄) is an oral small-molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH), which targets the oxygen-sensing pathway to treat renal anemia. By reversibly binding to the catalytic iron within the active site of prolyl hydroxylase domain (PHD) enzymes, vadadustat inhibits their activity, preventing the hydroxylation and subsequent proteasomal degradation of hypoxia-inducible factor-alpha (HIF-α) subunits [1] [4].

Structural Basis of PHD Isoform Selectivity

Vadadustat exhibits distinct inhibitory profiles against the three PHD isoforms (PHD1, PHD2, PHD3), which are critical for its therapeutic efficacy:

  • PHD2 (EGLN1): Highest sensitivity to vadadustat (lowest half-maximal inhibitory concentration, IC₅₀), attributed to its catalytic domain’s flexibility and iron coordination geometry. Vadadustat’s chlorophenyl and glycine moieties form hydrogen bonds with residues in the PHD2 substrate-binding cleft [5] [6].
  • PHD1/3 (EGLN2/3): Moderate inhibition. Structural differences in the substrate-binding pockets of PHD1 and PHD3 reduce vadadustat’s binding affinity compared to PHD2 [1].

Table 1: In Vitro Inhibition of PHD Isoforms by Vadadustat

PHD IsoformGene SymbolRelative Inhibition (IC₅₀, μM)Key Structural Determinants
PHD1EGLN21.5 - 2.0Rigid substrate-binding pocket
PHD2EGLN10.2 - 0.5Flexible catalytic domain; glycine-binding residues
PHD3EGLN31.0 - 1.8Altered 2-oxoglutarate coordination site

Stabilization Dynamics of HIF-α Subunits

Vadadustat differentially stabilizes HIF-α isoforms, driving tissue-specific erythropoietic responses:

  • HIF-2α Stabilization: Predominantly in renal peritubular fibroblasts and hepatocytes. Stabilized HIF-2α heterodimerizes with HIF-1β, binding to hypoxia-response elements (HREs) in the EPO gene promoter. This is the primary mechanism for endogenous erythropoietin (EPO) induction [4] [7].
  • HIF-1α Stabilization: Occurs in systemic tissues (e.g., liver, intestine). HIF-1α activation upregulates genes for iron metabolism (DMT1, DCYTB, FPN1) and erythrocyte maturation [4] [6].Dynamics: HIF-2α stabilization is sustained longer than HIF-1α in renal cells, ensuring prolonged EPO production without excessive angiogenic effects from HIF-1α targets like VEGFA [4].

Transcriptomic Regulation of Erythropoiesis

Modulation of Erythropoietin (EPO) Gene Expression

Vadadustat activates EPO transcription via HIF-2α in a kidney-predominant manner:

  • Renal EPO Synthesis: In dialysis-dependent CKD patients, vadadustat increases renal EPO mRNA by 8–12 fold within 4–6 hours. This contrasts with recombinant ESAs, which bypass endogenous regulation [1] [7].
  • Hepatic Contribution: Liver-derived EPO contributes ≤20% of total EPO production under vadadustat treatment, as shown by murine knockout models [6].
  • Feedback Control: Physiological EPO induction is self-limiting. Vadadustat’s short half-life (9.2 hours) allows pulsatile HIF activation, preventing polycythemia [1].

Iron Metabolism Pathways: Hepcidin Suppression and Ferroportin Activation

Vadadustat coordinates iron mobilization through dual mechanisms:1. Hepcidin Suppression:- Downregulates hepatic HAMP (hepcidin) gene expression by 60–70% in CKD patients. This occurs via:- Erythropoietic Drive: Increased erythroferrone (ERFE) from bone marrow erythroblasts inhibits BMP-SMAD signaling in hepatocytes [3] [4].- Direct HIF Effects: HIF-2α suppresses HAMP transcription by upregulating TMPRSS6 (matriptase-2), which cleaves hemojuvelin (BMP co-receptor) [3] [9].- Hepatokine FGL1 is induced by vadadustat and antagonizes BMP6, further inhibiting hepcidin [5].

  • Ferroportin Activation:
  • HIF-1α upregulates duodenal FPN1 (ferroportin) and DCYTB (ferric reductase), increasing enteric iron absorption [4].
  • Hepcidin reduction prevents ferroportin internalization, enhancing iron export from macrophages and hepatocytes to plasma [3] [9].

Table 2: Vadadustat-Mediated Gene Expression Changes in Iron Metabolism

Target GeneEncoded ProteinRegulationFold-ChangeBiological Effect
HAMPHepcidinDownregulated↓ 0.3–0.4Increased iron mobilization
FPN1FerroportinUpregulated↑ 2.5–3.0Enhanced cellular iron export
TMPRSS6Matriptase-2Upregulated↑ 1.8–2.2Suppression of hepcidin transcription
DMT1Divalent metal transporter 1Upregulated↑ 2.0–2.5Increased intestinal iron uptake
FGL1Fibrinogen-like 1Upregulated↑ 4.0–5.0BMP6 antagonism; hepcidin inhibition [5]

Properties

CAS Number

1000025-07-9

Product Name

Vadadustat

IUPAC Name

2-[[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetic acid

Molecular Formula

C14H11ClN2O4

Molecular Weight

306.70 g/mol

InChI

InChI=1S/C14H11ClN2O4/c15-10-3-1-2-8(4-10)9-5-11(18)13(16-6-9)14(21)17-7-12(19)20/h1-6,18H,7H2,(H,17,21)(H,19,20)

InChI Key

JGRXMPYUTJLTKT-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=C(N=C2)C(=O)NCC(=O)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

AKB-6548; AKB 6548; AKB6548; PG-1016548; PG 1016548; PG1016548; B-506; B506; Vadadustat

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=C(N=C2)C(=O)NCC(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.